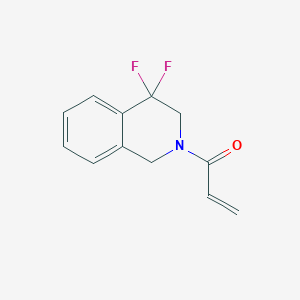

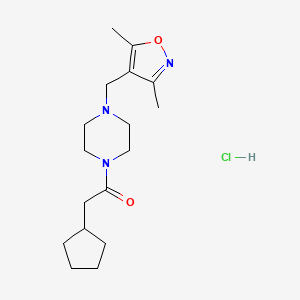

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

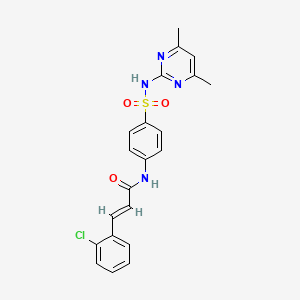

The compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a nitrogen-containing bicyclic compound, an ethylphenyl group, an amino group, and a piperidinyl group. Quinoline derivatives are known to have various biological activities and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the quinoline group could be synthesized using the Skraup synthesis, a method for the synthesis of quinolines from aniline and glycerol in the presence of sulfuric acid and a nitro compound . The piperidine ring could be formed using a method like the Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The quinoline group is a fused ring system containing a benzene ring and a pyridine ring. The ethylphenyl group is a benzene ring with an ethyl group attached, and the piperidine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in reactions with electrophiles. The quinoline group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the polar amino group and the aromatic quinoline and phenyl groups could influence the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Spectroscopic Properties and Theoretical Studies

The investigation of electronic absorption, excitation, and fluorescence properties of compounds with structural similarities, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlights the influence of structure and environment on their spectroscopic behaviors. These studies are crucial for understanding the electronic properties of such compounds, aiding in the development of materials with specific optical properties (I. A. Z. Al-Ansari, 2016).

Synthesis and Chemical Reactions

Research into the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrates the feasibility of using accessible materials to achieve reasonable yields. Such studies are pivotal for the development of new chemical entities and the optimization of synthetic routes for potential therapeutic agents (Zheng Rui, 2010).

Biological Activities

The exploration of derivatives of similar structures, such as mefloquine derivatives, for their anti-tubercular activities, underpins the therapeutic potential of these compounds against infectious diseases. The identification of compounds with significant in vitro activities against M. tuberculosis is a testament to the importance of such research in the discovery of new treatments for tuberculosis (J. Wardell et al., 2011).

Structural Analysis and Material Science

Studies on the crystal structures of related compounds, such as the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone with (4-chlorophenyl)(piperidin-1-yl)methanone, provide insights into the molecular conformations and intermolecular interactions that govern their solid-state properties. Such research is instrumental in the development of materials with tailored physical and chemical properties for specific applications (B. Revathi et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-2-17-9-8-10-18(15-17)24-21-16-22(23(27)26-13-6-3-7-14-26)25-20-12-5-4-11-19(20)21/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZNEDUKUWDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)

![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)

![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)

![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)